6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid CAS number 1131615-90-1
6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid CAS number 1131615-90-1
The following technical guide details the chemical architecture, synthesis, and application of 6-Phenylimidazo[2,1-b]thiazole-3-carboxylic acid (CAS 1131615-90-1). This document is structured for researchers requiring actionable protocols and mechanistic insights for drug discovery campaigns.
A Privileged Scaffold for Kinase Inhibition and Immunomodulation
CAS Number: 1131615-90-1 Molecular Formula: C₁₂H₈N₂O₂S Molecular Weight: 244.27 g/mol Role: Key Intermediate / Pharmacophore Scaffold
Executive Summary: The "Gateway" Intermediate
In the landscape of heterocyclic medicinal chemistry, the imidazo[2,1-b]thiazole fused system represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the tetrahydro-derivative (Levamisole) is a classic immunomodulator, the fully aromatic 6-phenylimidazo[2,1-b]thiazole-3-carboxylic acid serves as a critical synthetic handle.
This carboxylic acid derivative (CAS 1131615-90-1) is not merely a catalog building block; it is the divergent point for generating libraries of bioactive amides and hydrazides. Its structural rigidity restricts the conformational space of attached pharmacophores, enhancing selectivity for targets such as FLT3 kinases (AML) , COX-2 , and Mycobacterium tuberculosis enzymes.
Chemical Architecture & Reactivity
The molecule features a fused bicyclic system where a thiazole ring is annulated with an imidazole ring. The bridgehead nitrogen (N-4) is pivotal for the aromaticity of the 10-π electron system.
Structural Analysis
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Planarity: The 6-phenyl group is conjugated with the imidazo[2,1-b]thiazole core, typically adopting a planar or near-planar conformation that facilitates
stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).[1] -
Electronic Distribution: The bridgehead nitrogen is sp² hybridized. The C-5 position (on the imidazole ring, adjacent to the bridge) is electron-rich and susceptible to electrophilic aromatic substitution, while the C-3 position (bearing the carboxyl group) serves as the primary vector for diversification.
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Solubility: As a free acid, the compound has limited solubility in non-polar solvents but dissolves readily in DMSO, DMF, or basic aqueous buffers.
Reactivity Profile
The C-3 carboxylic acid is the primary reactive center. However, researchers must be aware of the competitive reactivity at C-5.
| Position | Functionality | Reactivity Mode | Application |
| C-3 | Carboxylic Acid | Nucleophilic Acyl Substitution | Amide/Ester formation (Library generation) |
| C-5 | Aromatic C-H | Electrophilic Substitution | Halogenation/Formylation (Vilsmeier-Haack) |
| C-6 | Phenyl Ring | Hydrophobic interactions / Substituent effects | |
| N-4 | Bridgehead N | Basic Center (Weak) | Hydrogen bond acceptor |
Synthesis & Manufacturing Strategy
The synthesis of CAS 1131615-90-1 relies on the Hantzsch-type condensation , a robust cyclization strategy ensuring regioselectivity.
Retrosynthetic Analysis
The core is assembled by condensing a 2-aminothiazole derivative with an
Mechanistic Pathway (Graphviz)
The following diagram illustrates the cyclization logic and subsequent hydrolysis.
Figure 1: Synthetic route for CAS 1131615-90-1 via Hantzsch condensation.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 6-phenylimidazo[2,1-b]thiazole-3-carboxylic acid from ethyl 2-aminothiazole-4-carboxylate.
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Condensation (Step 1):
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Reagents: Ethyl 2-aminothiazole-4-carboxylate (1.0 eq), 2-Bromoacetophenone (1.1 eq).
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Solvent: Anhydrous Ethanol or 2-Butanone.
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Procedure: Dissolve the aminothiazole in ethanol. Add 2-bromoacetophenone dropwise. Reflux the mixture for 6–12 hours.
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Workup: Cool to room temperature. The hydrobromide salt of the ester often precipitates. Filter the solid. If no precipitate forms, evaporate solvent and neutralize with saturated NaHCO₃ to obtain the free base ester.
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Validation: Check LC-MS for mass [M+H]⁺ (Ester MW).
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Hydrolysis (Step 2):
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Reagents: Ester intermediate (from Step 1), LiOH (3.0 eq) or NaOH (2N).
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Solvent: THF:Water (3:1) or Methanol:Water.
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Procedure: Dissolve the ester in the solvent mixture. Add base. Stir at 60°C for 4 hours. Monitor by TLC (disappearance of ester spot).
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Isolation: Acidify the reaction mixture to pH 3–4 using 1N HCl. The target acid (CAS 1131615-90-1) will precipitate as a white/off-white solid.
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Purification: Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.
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Protocol B: Amide Coupling (Library Generation)
Objective: Functionalization of the carboxylic acid to generate bioactive derivatives (e.g., FLT3 inhibitors).
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Activation: Dissolve CAS 1131615-90-1 (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active ester.
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Coupling: Add the desired amine (e.g., substituted aniline, piperazine) (1.1 eq).
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Reaction: Stir at RT for 12 hours.
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Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.
Key Applications & Case Studies
The utility of CAS 1131615-90-1 lies in its derivatives. The acid is the precursor to three major classes of therapeutics:
FLT3 Inhibitors (Acute Myeloid Leukemia)
Derivatives formed by coupling this acid with urea-containing anilines have shown potent inhibition of FLT3-ITD , a driver mutation in AML. The planar core mimics the adenine ring of ATP, while the amide extension occupies the hydrophobic pocket.
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Key Finding: Compound 19 (from Yang et al.) showed IC₅₀ = 2 nM against MV4-11 cells.
COX-2 Selective Inhibitors
Amides derived from this scaffold exhibit selectivity for COX-2 over COX-1.[2] The rigid imidazothiazole core orients the sulfonyl pharmacophore (if attached) into the COX-2 secondary pocket.
Antitubercular Agents
Hydrazide derivatives synthesized from this acid (via the ester) have demonstrated activity against Mycobacterium tuberculosis (H37Ra strain), likely by inhibiting cell wall synthesis enzymes.
Biological Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) mapping for the scaffold.
References
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Ding, H., et al. (2012).[3] "Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives." Molecules, 17(5), 4703–4716.
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Shahrasbi, M., et al. (2018). "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296.[2]
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Yang, S., et al. (2015).[4] "Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(20), 4570-4575.
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Ulloora, S., et al. (2013). "Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents."[5][6] European Journal of Medicinal Chemistry, 70, 509-518.
Sources
- 1. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
